molecular formula C20H17Cl2N5O B12121284 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12121284
M. Wt: 414.3 g/mol
InChI Key: UYEHVAZRNYAFRN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family, characterized by a fused heterocyclic core. The structure includes a 2,3-dichlorophenylamino group at position 2, a 4-methylphenyl substituent at position 4, and a methyl group at position 6. Such substitutions are critical for modulating electronic, steric, and pharmacokinetic properties. Structural characterization of similar compounds often employs X-ray crystallography (using SHELX software ) and spectroscopic methods (e.g., NMR, IR, MS) .

Properties

Molecular Formula

C20H17Cl2N5O

Molecular Weight

414.3 g/mol

IUPAC Name

2-(2,3-dichloroanilino)-8-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H17Cl2N5O/c1-11-6-8-13(9-7-11)18-25-19(24-15-5-3-4-14(21)17(15)22)26-20-23-12(2)10-16(28)27(18)20/h3-10,18H,1-2H3,(H2,23,24,25,26)

InChI Key

UYEHVAZRNYAFRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N=C(NC3=NC(=CC(=O)N23)C)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dichloroaniline with 4-methylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as cyanuric chloride, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening and automated synthesis platforms can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs:

2-[(2,3-Dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one Substituent Differences:

  • R1 (Position 2) : 2,3-Dimethylphenyl (electron-donating methyl groups) vs. 2,3-dichlorophenyl (electron-withdrawing Cl).
  • R2 (Position 4) : 4-Fluorophenyl (polar, bioisosteric F) vs. 4-methylphenyl (hydrophobic CH₃).
    • Hypothesized Effects :
  • The dichlorophenyl group in the target compound may enhance electrophilic interactions (e.g., hydrogen bonding or halogen bonding) compared to dimethylphenyl.
  • Fluorine in the analog could improve metabolic stability and membrane permeability relative to methyl.

4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one Substituent Differences:

  • R1 (Position 2) : 4-Methylphenyl (hydrophobic) vs. 2,3-dichlorophenyl (polar).
  • R2 (Position 4) : 3-Methoxyphenyl (electron-donating OCH₃) vs. 4-methylphenyl.
    • Hypothesized Effects :

Data Table: Structural and Functional Comparison

Compound Name R1 (Position 2) R2 (Position 4) Molecular Weight (approx.) Key Properties (Inferred)
Target Compound 2,3-Dichlorophenyl 4-Methylphenyl ~430 g/mol High polarity, potential halogen-bonding activity
2-[(2,3-Dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl analog 2,3-Dimethylphenyl 4-Fluorophenyl ~410 g/mol Improved metabolic stability, moderate lipophilicity
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino] analog 4-Methylphenyl 3-Methoxyphenyl ~420 g/mol Enhanced solubility, π-π interaction capability

Biological Activity

The compound 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H17Cl2N5OC_{20}H_{17}Cl_2N_5O with a molecular weight of approximately 414.3 g/mol. The structure features a pyrimidine ring fused with a triazine ring, along with dichlorophenyl and methylphenyl substituents that enhance its chemical reactivity and biological potential.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity, particularly against the Hepatitis B Virus (HBV). Its mechanism of action may involve interference with viral replication pathways. The structural similarity to other bioactive compounds suggests that it could inhibit specific viral enzymes or cellular receptors necessary for HBV propagation.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated its antiproliferative effects on various cancer cell lines, including breast and colon cancer. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HCT116 (Colon)12Cell cycle arrest at G0/G1 phase
A549 (Lung)10Inhibition of PI3K/Akt signaling pathway

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

Interaction with Biological Targets

The compound's interaction profile includes binding to various biological targets. Notably, it has been shown to interact with proteins involved in cell signaling and proliferation:

  • Dihydrofolate Reductase (DHFR) : Although it does not inhibit DHFR directly, structural analogs have demonstrated activity against this target.
  • Tyrosine Kinases : The compound may inhibit certain tyrosine kinases involved in cancer progression.

Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy against HBV, the compound was administered to infected cell lines. It resulted in a significant reduction in viral load compared to untreated controls. The study concluded that the compound could serve as a lead for developing new antiviral agents.

Study 2: Anticancer Activity

A series of in vitro tests were conducted on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptotic cells when treated with the compound, supporting its potential as an anticancer agent.

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